![molecular formula C19H23ClO3 B5117907 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)
1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has been widely studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer treatment.
Scientific Research Applications
1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene has been extensively studied for its potential applications in various fields. In sports performance enhancement, this compound has been shown to increase endurance and improve lipid metabolism, making it a popular candidate for doping in professional sports. In metabolic disorders, such as obesity and diabetes, 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene 501516 has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent. In cancer treatment, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells, making it a promising anticancer agent.
Mechanism of Action
1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression in various tissues. Activation of PPARδ by 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene 501516 leads to increased expression of genes involved in lipid metabolism, mitochondrial biogenesis, and oxidative metabolism, resulting in improved endurance and lipid metabolism. In addition, 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene 501516 has been shown to inhibit the activity of the enzyme CPT1, which is involved in fatty acid transport and oxidation, further enhancing lipid metabolism.
Biochemical and Physiological Effects:
1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase endurance and improve lipid metabolism, as well as improve glucose tolerance and insulin sensitivity. In addition, 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene 501516 has been shown to inhibit tumor growth and induce apoptosis in cancer cells, making it a promising anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene in lab experiments is its specificity for PPARδ, which allows for targeted modulation of gene expression. In addition, this compound has been shown to have a wide range of potential applications, from sports performance enhancement to cancer treatment. However, one limitation of using 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene 501516 in lab experiments is its potential for abuse in professional sports, which may limit its use in certain contexts.
Future Directions
There are many future directions for research on 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene. One area of interest is the development of more specific and potent PPARδ agonists, which may have even greater potential for sports performance enhancement and metabolic disorders. In addition, further research is needed to fully understand the mechanism of action of 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene 501516, as well as its potential side effects and safety profile. Finally, there is a need for more clinical trials to investigate the potential therapeutic applications of this compound in humans, particularly in the context of metabolic disorders and cancer treatment.
Synthesis Methods
The synthesis of 1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene involves the reaction of 2-methyl-4-chlorophenol with 4-(2-methoxy-4-methylphenoxy)butylbromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide or N,N-dimethylacetamide, at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization to obtain the desired compound.
properties
IUPAC Name |
1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-14-6-9-18(19(12-14)21-3)23-11-5-4-10-22-16-7-8-17(20)15(2)13-16/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKZTGNJXZEGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC(=C(C=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)
![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
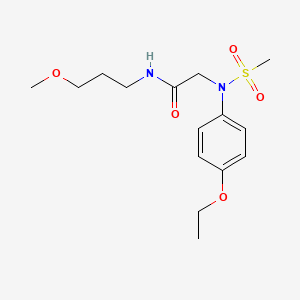
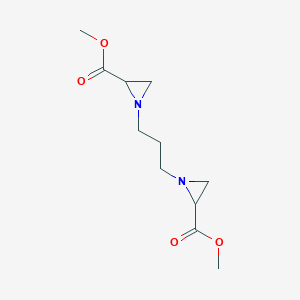
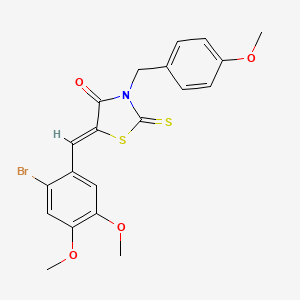
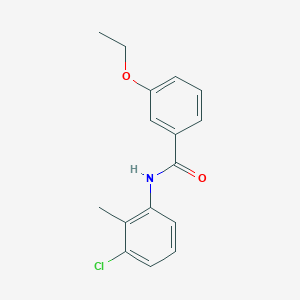
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5117875.png)
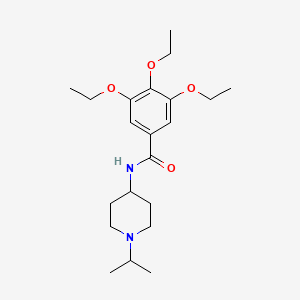

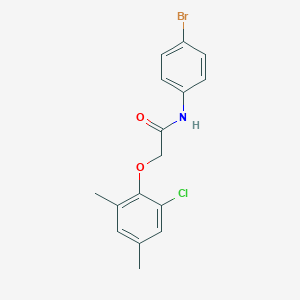
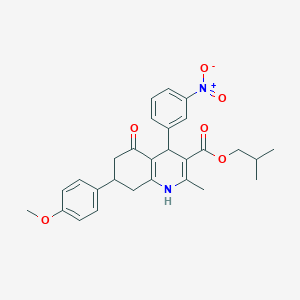
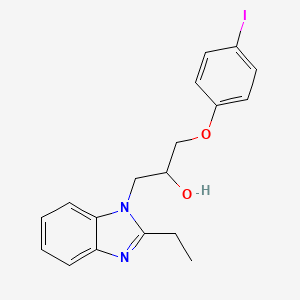
![2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5117927.png)